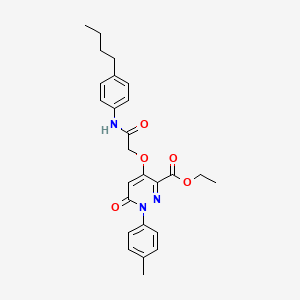
1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Phenoxy Group: The reaction starts with the bromination of phenol to form 4-bromophenol.
Attachment of the Propanolamine Moiety: The 4-bromophenol is then reacted with epichlorohydrin to form 1-(4-bromophenoxy)-2,3-epoxypropane.
Amination: The epoxy compound is then reacted with cyclohexylmethylamine to form the desired product, 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and mechanisms.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or chemicals.
作用机制
The mechanism of action of 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- 1-(4-Fluorophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- 1-(4-Methylphenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
Uniqueness
1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is unique due to the presence of the bromine atom in the phenoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents.
属性
IUPAC Name |
1-(4-bromophenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-18(14-5-3-2-4-6-14)11-15(19)12-20-16-9-7-13(17)8-10-16;/h7-10,14-15,19H,2-6,11-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMSFIVXDJSDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=C(C=C1)Br)O)C2CCCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
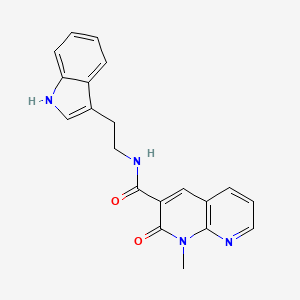
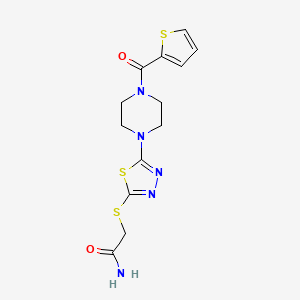
![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)
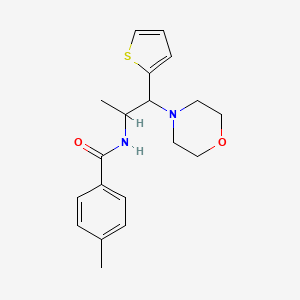
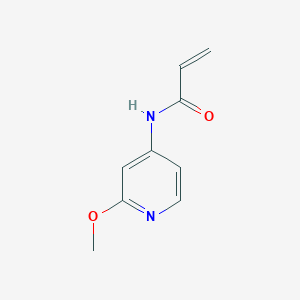
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)

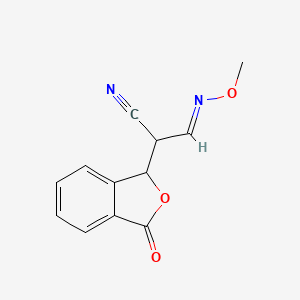
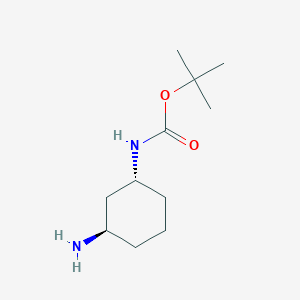
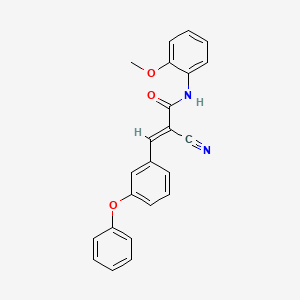

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2404257.png)
![N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2404258.png)
